2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, a closely related compound, has been achieved starting from 6-amino-7-methylquinoline. This process involves the creation of several structurally related compounds to elucidate the structure-activity relationship, highlighting the method's utility in exploring the chemical space around this molecule. Some of these compounds also exhibited strong mutagenic activity, indicating the synthetic route's relevance for producing both the target and related compounds for further study (Kasai & Nishimura, 1982).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and its derivatives, has been extensively analyzed to understand their mutagenic activities. Structural analysis involves comparing these compounds' mutagenic potency, revealing that specific substitutions on the imidazo[4,5-f]quinoline ring system significantly affect their biological activity. For example, methyl substitutions at various positions have been shown to impact the mutagenicity of these compounds, highlighting the importance of molecular structure in their biological effects (Nagao et al., 1981).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and similar compounds are pivotal in understanding their mutagenic activities. These compounds undergo various chemical reactions that facilitate their interaction with biological systems, leading to mutagenic outcomes. The synthesis and study of these compounds have revealed the role of specific functional groups and structural motifs in determining their reactivity and interaction with DNA, providing insights into their mutagenic mechanisms (Kasai et al., 1981).
Scientific Research Applications
Mutagenicity Studies
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and its derivatives have been studied extensively for their mutagenic properties. For instance, 3-Methyl- and 3,4-dimethyl-3H-imidazo[4,5-f]quinoline were synthesized and tested for mutagenicity in the Ames test. It was found that the presence of the imidazole ring and the 2-amino group is crucial for the high mutagenicity of related compounds (Grivas & Jägerstad, 1984).
Synthesis and Structural Studies
Several studies have focused on synthesizing and understanding the structure-activity relationships of 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline and its related compounds. For example, the synthesis of this compound from 6-amino-7-methylquinoline was performed to clarify its structure and mutagenic activity (Kasai & Nishimura, 1982).
Analytical Method Development
Research has also been conducted to develop analytical methods for the detection of heterocyclic aromatic amines, including 2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline, in food products and biological samples. For example, a study developed a high-resolution gas chromatography-mass spectrometry technique suitable for the routine control of food and process flavors, including the detection of this compound (Richling, Kleinschnitz, & Schreier, 1999).
Metabolic Studies
The metabolic pathways and effects of these compounds have also been a subject of study. For example, the effect of methyl substitution on the mutagenicity of related compounds was examined, highlighting how different substitutions can affect their mutagenic potential (Nagao et al., 1981).
properties
IUPAC Name |
5-chloro-3,4-dimethylimidazo[4,5-f]quinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c1-6-8(13)9-7(4-3-5-15-9)10-11(6)17(2)12(14)16-10/h3-5H,1-2H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERKFPUIILAJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC=NC3=C1Cl)N=C(N2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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